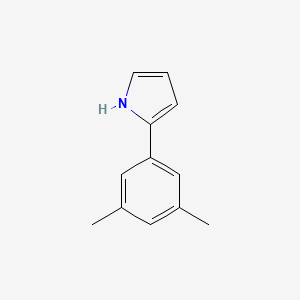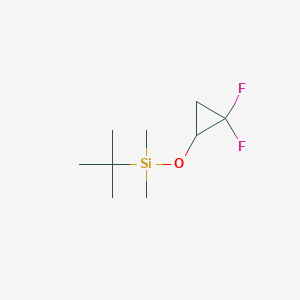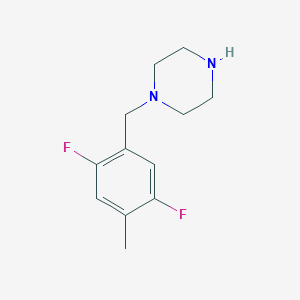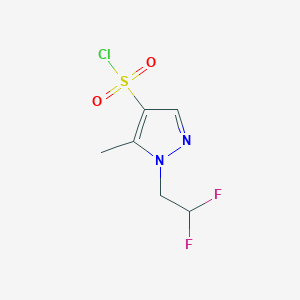
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, a methyl group, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The difluoroethyl group can engage in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Sulfonamide Derivatives: Formed from substitution reactions.
Oxidized or Reduced Sulfur Compounds: Resulting from redox reactions.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials with unique properties, such as fluorinated polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes for imaging and diagnostics.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the methyl group, which may affect its reactivity and binding properties.
1-(2,2,2-Trifluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride: Contains a trifluoroethyl group instead of a difluoroethyl group, potentially altering its chemical properties and biological activity.
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-sulfonyl chloride: The position of the sulfonyl chloride group is different, which can influence the compound’s reactivity and interactions.
Uniqueness: 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for further functionalization.
Propriétés
Numéro CAS |
1883290-15-0 |
|---|---|
Formule moléculaire |
C6H7ClF2N2O2S |
Poids moléculaire |
244.65 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-5-methylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-4-5(14(7,12)13)2-10-11(4)3-6(8)9/h2,6H,3H2,1H3 |
Clé InChI |
YGAJVOCRTNUJIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CC(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


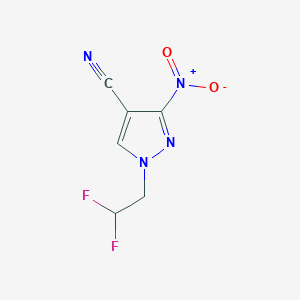
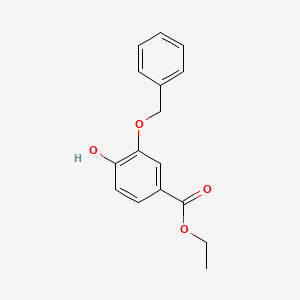

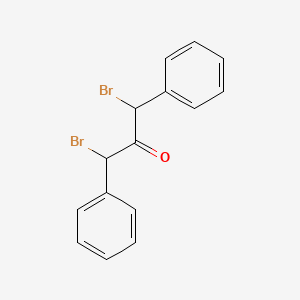
![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
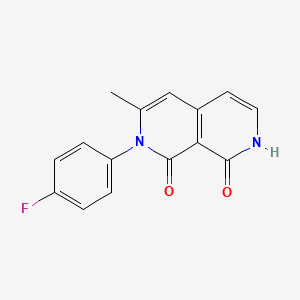
formamide](/img/structure/B11715455.png)
